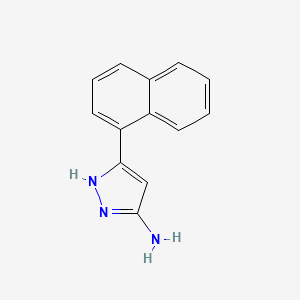

3-(1-Naphthyl)-1H-pyrazol-5-amine

Descripción general

Descripción

The compound “3-(1-Naphthyl)-1H-pyrazol-5-amine” is a complex organic compound. Compounds with a similar naphthyl group are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

A related compound, “3-(1-Naphthyl)-1-substituted phenyl chalcones”, has been synthesized using microwave-assisted Crossed-Aldol condensation of various acetophenones and 1-naphthaldehyde in the presence of Fly-ash:H3PO4 nano catalyst under solvent-free conditions .Molecular Structure Analysis

The molecular structure of compounds similar to “3-(1-Naphthyl)-1H-pyrazol-5-amine” can be analyzed using first-principles calculations . These compounds often belong to the orthorhombic lattice family and exhibit the Cmmm plane group .Chemical Reactions Analysis

N-(1-Naphthyl)ethylenediamine, a related compound, is known to undergo a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical And Chemical Properties Analysis

The physical and chemical properties of these types of compounds can vary widely. For example, 2D naphyne and naphdiyne sheets, which consist of naphthyl rings and acetylenic linkages, have been found to have different properties depending on the number of acetylenic linkages .Aplicaciones Científicas De Investigación

Domino Reaction in Organic Synthesis

The study by Jiang et al. (2014) demonstrates the utility of 3-(1-Naphthyl)-1H-pyrazol-5-amine in the domino reaction of arylglyoxals with pyrazol-5-amines. This process selectively produces pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles, offering a versatile method for synthesizing complex heterocycles with potential applications in developing new materials and molecules with unique properties (Jiang et al., 2014).

Fluorescent Label for Biomolecules

Varghese et al. (2016) explored 3-naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline, a compound related to 3-(1-Naphthyl)-1H-pyrazol-5-amine, as a fluorescent label for biomolecules containing an amino group. This application is significant for biochemical research, facilitating the analysis and quantification of amino acids and proteins through high-performance liquid chromatography (HPLC) with enhanced sensitivity and specificity (Varghese et al., 2016).

Catalysis and Green Chemistry

A study by Zhang et al. (2017) highlights the synthesis of amidoalkyl naphthols and benzopyrans using a magnetic nanoparticle-supported acidic ionic liquid as a catalyst. This methodology underscores the role of 3-(1-Naphthyl)-1H-pyrazol-5-amine derivatives in promoting eco-friendly synthesis processes, showcasing the potential for sustainable chemical production (Zhang et al., 2017).

Antimicrobial Screening

Research on 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives by Goel et al. (2014) indicates their application in antimicrobial screening. These derivatives have shown considerable antifungal activity, suggesting their potential as lead compounds for developing new antimicrobial agents (Goel et al., 2014).

Advanced Materials and Light-Emitting Devices

Liou et al. (2006) synthesized a new naphthylamine-derived aromatic dicarboxylic acid for the preparation of high glass-transition temperature (Tg) polymers. These materials, incorporating 3-(1-Naphthyl)-1H-pyrazol-5-amine derivatives, exhibit potential for use in blue-light-emitting devices and electronics, highlighting the compound's relevance in material science (Liou et al., 2006).

Safety and Hazards

Direcciones Futuras

Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage. This research focuses on the medicinal chemistry that provided a structurally diverse set of mainly active site inhibitors .

Propiedades

IUPAC Name |

5-naphthalen-1-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREXGNDJZBDHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396165 | |

| Record name | 3-(1-Naphthyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthyl)-1H-pyrazol-5-amine | |

CAS RN |

209224-89-5 | |

| Record name | 3-(1-Naphthyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1622992.png)

![2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid](/img/structure/B1622998.png)

![2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide](/img/structure/B1623000.png)

![Ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-methyl-phenylsilane](/img/structure/B1623008.png)